3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide
Description
3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide (CAS: 846065-55-2) is a benzamide derivative featuring a chloro-substituted aromatic ring, a naphthalenylmethyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.
Properties
Molecular Formula |
C22H20ClNO3S |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)benzamide |
InChI |
InChI=1S/C22H20ClNO3S/c23-19-9-4-7-17(13-19)22(25)24(20-11-12-28(26,27)15-20)14-18-8-3-6-16-5-1-2-10-21(16)18/h1-10,13,20H,11-12,14-15H2 |
InChI Key |
YEMCVRGYULFVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzamide derivatives and related scaffolds, focusing on structural features, synthetic routes, and functional properties.
Benzamide Derivatives with Chloro Substituents
Key Observations :
- The target compound distinguishes itself through its naphthalene moiety , which enhances aromatic stacking interactions compared to simpler phenyl or substituted benzyl groups in analogs like and .
Naphthalene-Containing Benzamides
Key Observations :
- Unlike the allyl chloride derivative , the target compound’s sulfone group may reduce electrophilicity, favoring stability in aqueous environments.
Sulfone-Containing Analogs
Key Observations :
- The tetrahydrothiophene sulfone in the target compound shares similarities with sulfone-containing phthalimide monomers , which are valued for thermal stability in polymer science. However, the benzamide core may offer greater flexibility for functionalization.
Research Findings and Functional Implications
- Synthetic Challenges: The target compound’s multi-step synthesis likely parallels methods for related benzamides, such as coupling acyl chlorides with amines (e.g., ). The tetrahydrothiophene sulfone moiety may require pre-oxidation of tetrahydrothiophene derivatives, as seen in sulfone monomer synthesis .
- Spectroscopic Characterization : Analogous compounds (e.g., ) are characterized via NMR, IR, and X-ray crystallography, suggesting similar protocols apply to the target compound.
- Coordination Chemistry : Thiourea and carbamothioyl analogs exhibit metal-binding properties, implying the target compound’s sulfone and naphthalene groups could stabilize unique coordination geometries.
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